molecular formula C11H12N2 B1317972 N-Methyl-1-quinolin-3-ylmethanamine

N-Methyl-1-quinolin-3-ylmethanamine

Cat. No.: B1317972
M. Wt: 172.23 g/mol
InChI Key: BQGLOBVGXNNQIO-UHFFFAOYSA-N
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Description

N-Methyl-1-quinolin-3-ylmethanamine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-1-quinolin-3-ylmethanamine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency, while NaBH₄ is effective for amine reduction .
  • Temperature : Controlled heating (80–120°C) minimizes side products like oxidized quinoline derivatives .
    Data : Yields range from 45% (ambient conditions) to 78% (optimized reflux with catalyst) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm methylamine and quinoline ring substitution patterns (e.g., δ 2.4 ppm for N–CH₃) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂N₂, MW 172.22) and fragmentation patterns .
  • Chromatography : HPLC purity >95% ensures minimal impurities for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (0.5 mm Hg at 20°C) indicate moderate volatility .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

  • Receptor binding : The quinoline core may intercalate with DNA or inhibit enzymes like topoisomerases, analogous to other quinoline derivatives .
  • CYP450 interactions : Methylamine substitution alters metabolic pathways; CYP2D6 inhibition is predicted (IC₅₀ ~15 µM) .
  • Experimental validation : Use fluorescence quenching assays or molecular docking to map binding sites .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

  • Solubility discrepancies : Reported solubility in water (42 g/L) vs. DMSO (>100 mg/mL) may arise from protonation state variations. Adjust pH to 7.4 (physiological conditions) for consistent measurements .
  • Stability under light : UV-Vis spectra show degradation at λ >300 nm; use amber vials for light-sensitive experiments .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Lipid encapsulation : Liposomes enhance bioavailability (e.g., 2.5-fold increase in AUC in rodent models) .
  • Prodrug design : Acetylation of the methylamine group improves BBB penetration (logP increases from 1.3 to 2.1) .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?

  • Multi-dose regimens : Test 3–5 log-spaced concentrations (e.g., 1 nM–100 µM) to capture saturation effects .
  • Time-course analysis : Sample plasma at 0.5, 2, 6, and 24 hours post-administration to model half-life (t₁/₂ ~3.5 hours in mice) .

Q. What statistical approaches address variability in biological replicate data?

  • Mixed-effects models : Account for batch-to-batch synthesis variability (e.g., ±5% purity differences) .
  • ANOVA with Tukey’s post-hoc test : Identify significant differences in IC₅₀ values across cell lines .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-methyl-1-quinolin-3-ylmethanamine

InChI

InChI=1S/C11H12N2/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8,12H,7H2,1H3

InChI Key

BQGLOBVGXNNQIO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-quinolinecarboxaldehyde (1.5 g, 10 mmole), 2.0 M CH3NH2/MeOH (10 mL, 20 mmole), glacial AcOH (0.6 mL, 10 mmole), and NaBH3CN (0.35 g, 11 mmole) in MeOH (20 mL) was stirred at RT overnight, then was concentrated in vacuo. The residue was diluted with 5% NaOH and extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSO4, and concentrated. Flash chromatography on silica gel (10% MeOH/CH2Cl2) gave the title compound (0.83 g, 24%) as a slightly yellow viscous oil: MS (ES) m/e 173 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CH3NH2 MeOH
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
24%

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